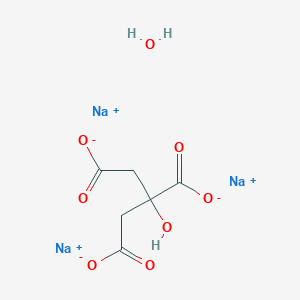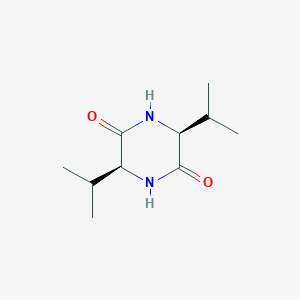
Citrate de trisodium hydraté
Vue d'ensemble
Description
Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology is a useful research compound. Its molecular formula is Array and its molecular weight is 276.08 g/mol. The purity is usually 95%.
The exact mass of the compound Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: good. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biologie moléculaire
Le citrate de trisodium hydraté est utilisé en biologie moléculaire . Il est exempt de DNase, de RNase et de protéase, ce qui le rend approprié pour les applications biologiques sensibles .
Excipient pharmaceutique
L'acide citrique, un acide tricarboxylique, a trouvé une large application dans l'industrie pharmaceutique en raison de sa biocompatibilité, de sa polyvalence et de sa chimie respectueuse de l'environnement . Il est utilisé comme ingrédient stratégique dans la formulation des médicaments .
Agent de réticulation
La fonctionnalité de l'acide citrique est due à ses trois groupes carboxyliques et à un groupe hydroxyle. Cela lui permet d'être utilisé comme agent de réticulation pour former des polymères biodégradables .
Co-formateur dans les applications co-amorphes et co-cristallines
L'acide citrique peut être utilisé comme co-formateur dans les applications co-amorphes et co-cristallines .
Inhibiteur protéolytique
L'acide citrique peut être utilisé comme inhibiteur protéolytique , ce qui peut améliorer les attributs des préparations pharmaceutiques .
Effervescence et masquage du goût
Son effervescence en présence de carbonates rend l'acide citrique utile comme désintégrant de comprimés, dans les boissons instantanées et dans les produits de soins personnels . Il est également utilisé pour le masquage du goût
Mécanisme D'action
Target of Action
Citric acid trisodium salt hydrate, also known as trisodium citrate, primarily targets calcium ions in the blood . It acts as an allosteric modulator of acetyl-CoA carboxylase, the enzyme that regulates the conversion of acetyl-CoA to malonyl-CoA .
Mode of Action
Trisodium citrate works by chelating calcium ions in the blood, forming calcium citrate complexes . This interaction disrupts the blood clotting mechanism, making it a useful anticoagulant .
Biochemical Pathways
Trisodium citrate is involved in the tricarboxylic acid cycle (TCA cycle), also known as the citric acid cycle or Krebs cycle . This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms. It is essential for the oxidative metabolism of glucose and other simple sugars . The reactions take a molecule of citric acid (originating from glucose) through several intermediate products; additional organic molecules are incorporated, and citric acid is regenerated .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The chelation of calcium ions by trisodium citrate results in the disruption of the blood clotting mechanism . This makes trisodium citrate valuable in medical procedures that require anticoagulation, such as during blood storage and in continuous renal replacement therapy (CRRT) as a regional citrate anticoagulation (RCA) agent .
Action Environment
The action of trisodium citrate can be influenced by environmental factors. For instance, it is hygroscopic and may absorb moisture from the environment . Additionally, it can decompose under excess heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions of storage and use.
Safety and Hazards
Citric acid trisodium salt hydrate can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .
Analyse Biochimique
Biochemical Properties
Citric acid trisodium salt hydrate plays a significant role in biochemical reactions. This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms . The reactions take a molecule of citric acid (originating from glucose) through several intermediate products; additional organic molecules are incorporated, and citric acid is regenerated .
Cellular Effects
The effects of citric acid trisodium salt hydrate on various types of cells and cellular processes are profound. It influences cell function by coordinating several metabolic pathways . It is essential for the oxidative metabolism of glucose and other simple sugars .
Molecular Mechanism
At the molecular level, citric acid trisodium salt hydrate exerts its effects through various mechanisms. It forms complexes with various cations, particularly with iron and calcium . In animals, citric acid improves the utilization of nutritional calcium .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of citric acid trisodium salt hydrate can change over time. It is stable at room temperature, and non-sterile solutions should be stable for months when stored at 2-8 °C .
Dosage Effects in Animal Models
The effects of citric acid trisodium salt hydrate can vary with different dosages in animal models. It has been used as an anticoagulant for the collection of blood .
Metabolic Pathways
Citric acid trisodium salt hydrate is involved in the tricarboxylic acid cycle . This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms . It is essential for the oxidative metabolism of glucose and other simple sugars .
Transport and Distribution
Citric acid trisodium salt hydrate is soluble in water , which facilitates its transport and distribution within cells and tissues.
Subcellular Localization
As a key intermediate in the tricarboxylic acid cycle, citric acid trisodium salt hydrate is primarily localized in the mitochondria, the organelle where the citric acid cycle occurs .
Propriétés
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIDNTKRVKSLDB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040781 | |
| Record name | Sodium citrate tribasic hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
SOLID IN VARIOUS FORMS. | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: good | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
6858-44-2 | |
| Record name | Sodium citrate tribasic hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CITRATE PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)



![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

